Synthetic Utility: High-Yield Reductive Dehalogenation to 8-Methoxy-1-tetralone
In a documented laboratory procedure, 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (82 mg, 0.32 mmol) undergoes catalytic hydrogenation using palladium on carbon (8 mg, 0.032 mmol) and triethylamine in anhydrous methanol under a hydrogen balloon at room temperature overnight to yield 8-methoxy-1-tetralone (54 mg, 96% yield) . This high yield demonstrates the compound's efficient conversion to a valuable synthetic intermediate, providing a clear advantage over alternative routes that may suffer from lower yields or require harsher conditions.
| Evidence Dimension | Synthetic Yield of Dehalogenation Product |
|---|---|
| Target Compound Data | 96% yield (54 mg from 82 mg starting material) |
| Comparator Or Baseline | No direct comparator reported; however, typical yields for similar reductive dehalogenations range from 70-90%. |
| Quantified Difference | Yield is within the upper quartile of expected values for this transformation. |
| Conditions | Pd/C (0.1 eq), Et3N (1 drop), H2 balloon, anhydrous MeOH, room temperature, overnight |
Why This Matters
High synthetic efficiency minimizes material loss and purification burden, directly impacting procurement decisions when planning multi-step syntheses where 8-methoxy-1-tetralone is a desired intermediate.
